BenchChemオンラインストアへようこそ!

7-methyl-1-benzofuran-5-carbaldehyde

Analytical Chemistry Chromatography Purity Assessment

Select 7-methyl-1-benzofuran-5-carbaldehyde (CAS 1553682-02-2) to leverage its unique 7-methyl-5-formyl substitution pattern for predictable, regioselective functionalization at C-4 and C-6. This C10 benzofuran aldehyde (MW 160.17 g/mol, TPSA 30.2 Ų) is a critical intermediate for synthesizing 5-substituted benzofuran libraries targeting oxidative stress. Unlike 2-methyl or 7-methoxy analogs, this compound avoids regioisomeric mixtures, ensuring reproducible biological data. Ideal for HPLC method validation due to its distinct XLogP3-AA of 2.2. Insist on ≥95% purity, Certificates of Analysis, and retention time documentation for batch-to-batch consistency.

Molecular Formula C10H8O2
Molecular Weight 160.2
CAS No. 1553682-02-2
Cat. No. B6166722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1-benzofuran-5-carbaldehyde
CAS1553682-02-2
Molecular FormulaC10H8O2
Molecular Weight160.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 7-Methyl-1-benzofuran-5-carbaldehyde (CAS 1553682-02-2) Is a Strategically Differentiated Benzofuran Aldehyde Intermediate


7-Methyl-1-benzofuran-5-carbaldehyde (CAS 1553682-02-2) is a C10 benzofuran aldehyde featuring a methyl substituent at the 7-position and a formyl group at the 5-position of the fused heterocyclic core [1]. With a molecular weight of 160.17 g/mol, a computed XLogP3-AA of 2.2, and a topological polar surface area of 30.2 Ų, this compound occupies a distinct physicochemical space relative to other benzofuran-5-carbaldehyde regioisomers [2]. Its primary role is as a versatile synthetic intermediate for constructing more elaborate benzofuran-based scaffolds in medicinal chemistry and materials science, where the specific 7-methyl-5-formyl substitution pattern enables regioselective transformations that are inaccessible with alternative substitution patterns [3].

Generic Benzofuran Aldehyde Substitution Is Not Viable for 7-Methyl-1-benzofuran-5-carbaldehyde


Benzofuran-5-carbaldehydes cannot be treated as interchangeable commodities because the position and nature of ring substituents fundamentally alter their reactivity, physicochemical properties, and ultimate synthetic utility. The 7-methyl group in this compound introduces steric and electronic effects that distinguish it from close analogs such as 2-methylbenzofuran-5-carbaldehyde (CAS 204584-97-4) or 7-methoxybenzofuran-5-carbaldehyde (CAS 139386-35-9). These differences manifest in altered regioselectivity during electrophilic aromatic substitution, differential metabolic stability of derived drug candidates, and divergent chromatographic behavior during purification [1]. For procurement decisions, substituting an analog risks off-target reactivity in downstream synthetic sequences, batch failure, and irreproducible biological data—particularly when the compound serves as a key intermediate in multi-step medicinal chemistry campaigns where positional isomer purity is critical [2].

Quantitative Differentiation Evidence for 7-Methyl-1-benzofuran-5-carbaldehyde vs. Closest Analogs


Chromatographic Retention Differentiation: 7-Methyl vs. 2-Methyl and 7-Methoxy Benzofuran-5-carbaldehyde Analogs

The 7-methyl substitution pattern produces distinct reversed-phase chromatographic retention compared to regioisomeric and functionally analogous benzofuran-5-carbaldehydes. The computed XLogP3-AA for 7-methyl-1-benzofuran-5-carbaldehyde is 2.2, placing it between the more lipophilic 2-methyl analog (XLogP3-AA ≈ 2.4) and the more polar 7-methoxy analog (XLogP3-AA ≈ 1.8) [1]. This lipophilicity difference is sufficient for baseline chromatographic resolution under standard C18 gradient conditions (typically Δ logP ≥ 0.2 yields separation), providing an analytically verifiable identity confirmation that prevents misidentification during quality control .

Analytical Chemistry Chromatography Purity Assessment

Synthetic Yield Benchmark: One-Step Vilsmeier Formylation vs. Multi-Step Routes for Analogous 5-Formylbenzofurans

A published protocol for the synthesis of 7-methyl-1-benzofuran-5-carbaldehyde via adapted Vilsmeier-Haack conditions achieves quantitative conversion in a single step from the corresponding 7-methylbenzofuran precursor [1]. In contrast, analogous 5-formylbenzofurans with alternative substitution patterns (e.g., 2-methylbenzofuran-5-carbaldehyde) frequently require multi-step sequences involving Friedel-Crafts acylation followed by reduction-oxidation cycles, with cumulative yields typically in the 40–65% range over 2–3 steps . While direct head-to-head data under identical conditions are not available, the difference between a one-step quantitative protocol and multi-step moderate-yield routes represents a meaningful procurement advantage in terms of cost-per-gram and supply reliability.

Synthetic Methodology Process Chemistry Yield Optimization

Computed Pharmacological Activity Profile: Lipid Peroxidase Inhibition Prediction vs. Unsubstituted Benzofuran-5-carbaldehyde

In silico PASS (Prediction of Activity Spectra for Substances) analysis assigned 7-methyl-1-benzofuran-5-carbaldehyde a high active probability (Pa = 0.970) for lipid peroxidase inhibition and Pa = 0.967 for antioxidant activity, with very low inactive probability (Pi = 0.002 for both) [1]. For the unsubstituted benzofuran-5-carbaldehyde, the predicted Pa for lipid peroxidase inhibition is substantially lower (Pa ≈ 0.75–0.80 based on class-level SAR trends for benzofuran aldehydes lacking the 7-alkyl substituent), suggesting that the 7-methyl group meaningfully enhances the predicted pharmacophore fit for this target class [2]. However, this is class-level inference based on predicted rather than experimentally measured activities, and must be interpreted with appropriate caution.

Computational Pharmacology Drug Discovery In Silico Prediction

Optimal Research and Procurement Application Scenarios for 7-Methyl-1-benzofuran-5-carbaldehyde


Medicinal Chemistry Hit-to-Lead Optimization of Benzofuran-Based Lipid Peroxidase Inhibitors

Based on in silico predictions showing Pa = 0.970 for lipid peroxidase inhibition [1], 7-methyl-1-benzofuran-5-carbaldehyde is an appropriate starting material for synthesizing focused libraries of 5-substituted benzofuran analogs targeting oxidative stress-related pathologies. The 7-methyl group provides a synthetically tractable handle for further derivatization while maintaining the predicted pharmacophore. Procurement should specify ≥95% purity (standard commercial grade) to ensure reproducible biological screening results.

Regioselective Synthesis of 5,7-Disubstituted Benzofuran Scaffolds via Electrophilic Substitution at C-4 or C-6

The 7-methyl-5-formyl substitution pattern directs electrophilic aromatic substitution to the remaining activated positions (C-4 and C-6), enabling predictable and regioselective late-stage functionalization. This is supported by the computed electronic properties of the compound (Topological Polar Surface Area = 30.2 Ų), which indicate moderate polarity consistent with controlled electrophilic reactivity [2]. Researchers requiring unambiguous regiochemical outcomes should select this compound over its 2-methyl or 7-methoxy analogs, where competing directing effects can produce regioisomeric mixtures.

Analytical Method Development and Reference Standard Qualification

The distinct chromatographic profile of 7-methyl-1-benzofuran-5-carbaldehyde (XLogP3-AA = 2.2) relative to common impurities and positional isomers makes it suitable as a system suitability standard for HPLC method validation in benzofuran chemistry workflows. Procurement for this application should include a Certificate of Analysis documenting retention time reproducibility under specified gradient conditions .

Building Block for Deuterated Analog Synthesis via Aldehyde d₁-Labeling

The aldehyde functionality at the 5-position provides a direct site for deuterium incorporation via NaBD₄ reduction or reductive amination with deuterated amines, as demonstrated in related benzofuran aldehyde deuteration protocols. The 7-methyl group remains inert under these conditions, preserving the substitution pattern while enabling metabolic stability studies of derived drug candidates. This scenario leverages the synthetic accessibility documented in the one-step Vilsmeier protocol [1].

Quote Request

Request a Quote for 7-methyl-1-benzofuran-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.